molecular formula C12H17BFNO2 B13413593 2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester

2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester

Cat. No.: B13413593
M. Wt: 237.08 g/mol
InChI Key: ZZCNDCMUUFQNLM-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester typically involves the borylation of 2-Fluoro-4-methylpyridine. One common method is the palladium-catalyzed cross-coupling of 2-Fluoro-4-methylpyridine with bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester can be oxidized to the corresponding alcohol using hydrogen peroxide or other oxidizing agents.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions or transition metal catalysts.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Protodeboronation: Acids (e.g., HCl), transition metal catalysts (e.g., Pd/C).

Major Products

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Corresponding alcohols.

    Protodeboronation: Fluoro-methylpyridine derivatives.

Scientific Research Applications

2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester is extensively used in scientific research due to its versatility:

    Chemistry: It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Biology: Used in the development of bioactive molecules and probes for biological studies.

    Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of advanced materials and fine chemicals.

Mechanism of Action

The primary mechanism of action for 2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine-4-boronic acid pinacol ester
  • 3-Fluoro-4-pyridineboronic acid pinacol ester
  • 4-Pyridineboronic acid pinacol ester

Uniqueness

2-Fluoro-4-methylpyridine-3-boronic acid pinacol ester is unique due to the presence of both a fluorine and a methyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions compared to its analogs.

Properties

Molecular Formula

C12H17BFNO2

Molecular Weight

237.08 g/mol

IUPAC Name

2-fluoro-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H17BFNO2/c1-8-6-7-15-10(14)9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3

InChI Key

ZZCNDCMUUFQNLM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2F)C

Origin of Product

United States

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